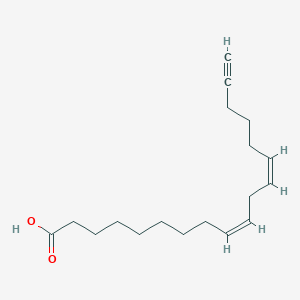

(11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hormonal Regulation and Metabolic Syndrome

Research by Cooper and Stewart (2009) elaborates on the role of 11Beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) in the normal functioning of the hypothalamus-pituitary-adrenal (HPA) axis, its implications in metabolic syndrome, and the modulation of the immune response. This enzyme, by regulating glucocorticoid action at a tissue level, has significant implications for metabolic health and disease resistance Cooper & Stewart, 2009.

Cancer Imaging and Therapy

Grassi et al. (2012) discuss the clinical applications of (11)C-acetate in positron emission tomography (PET), highlighting its use in cardiology and oncology. This compound's rapid metabolism into acetyl-CoA, facilitating energy production or lipid synthesis, underscores its potential in diagnosing and understanding various cancers Grassi et al., 2012.

Obesity and Type 2 Diabetes

London and Castonguay (2009) explore the impact of diet on obesity through the lens of 11beta-Hydroxysteroid dehydrogenase-1 (11beta-HSD-1), an enzyme crucial in regulating intracellular cortisol levels and thereby influencing fat accumulation and glucose metabolism London & Castonguay, 2009.

Metabolic Plasticity in Cancer

Corbet and Féron (2015) discuss how cancer cells utilize alternative substrates like glutamine and acetate for energy, highlighting the metabolic flexibility that supports tumor growth and survival, especially under hypoxic conditions Corbet & Féron, 2015.

Inhibitors of Steroid Metabolizing Enzymes

Poirier (2009) reviews the development of inhibitors targeting 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), enzymes critical for regulating estrogens and androgens. Such inhibitors hold therapeutic potential for conditions influenced by steroid hormone levels, including various cancers Poirier, 2009.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-9,15,17-18,27-28,30H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUAAETUARKTIV-OLYHOXELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746956 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

CAS RN |

131918-74-6 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)